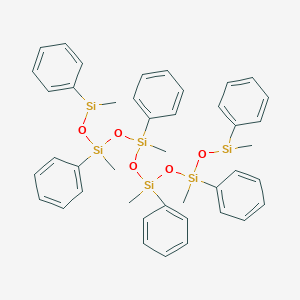

1,3,5,7,9,11-Hexamethyl-1,3,5,7,9,11-hexaphenylhexasiloxane

Description

1,3,5,7,9,11-Hexamethyl-1,3,5,7,9,11-hexaphenylhexasiloxane is a cyclosiloxane derivative featuring a six-silicon (Si) atom ring structure with alternating methyl (-CH₃) and phenyl (-C₆H₅) substituents. This compound belongs to the broader class of organosiloxanes, which are widely used in materials science due to their thermal stability, hydrophobicity, and tunable reactivity. The phenyl groups enhance rigidity and UV resistance, while methyl groups contribute to flexibility and hydrophobicity .

Properties

Molecular Formula |

C42H48O5Si6 |

|---|---|

Molecular Weight |

801.3 g/mol |

InChI |

InChI=1S/C42H48O5Si6/c1-48(37-25-13-7-14-26-37)43-50(3,39-29-17-9-18-30-39)45-52(5,41-33-21-11-22-34-41)47-53(6,42-35-23-12-24-36-42)46-51(4,40-31-19-10-20-32-40)44-49(2)38-27-15-8-16-28-38/h7-36H,1-6H3 |

InChI Key |

QFAARLWXHPRORI-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C1=CC=CC=C1)O[Si](C)(C2=CC=CC=C2)O[Si](C)(C3=CC=CC=C3)O[Si](C)(C4=CC=CC=C4)O[Si](C)(C5=CC=CC=C5)O[Si](C)C6=CC=CC=C6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5,7,9,11-Hexamethyl-1,3,5,7,9,11-hexaphenylhexasiloxane typically involves the reaction of hexamethylcyclotrisiloxane with phenylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

1,3,5,7,9,11-Hexamethyl-1,3,5,7,9,11-hexaphenylhexasiloxane can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silanol groups.

Substitution: The phenyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form silanols and other siloxane derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Substitution Reagents: Halogenating agents, organometallic reagents.

Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed

Oxidation: Silanol derivatives.

Substitution: Various substituted siloxanes.

Hydrolysis: Silanols and lower molecular weight siloxanes.

Scientific Research Applications

1,3,5,7,9,11-Hexamethyl-1,3,5,7,9,11-hexaphenylhexasiloxane has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a model compound for studying siloxane chemistry.

Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

Medicine: Explored for its potential in developing new materials for medical implants and devices.

Industry: Utilized in the production of high-performance materials, coatings, and adhesives due to its thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 1,3,5,7,9,11-Hexamethyl-1,3,5,7,9,11-hexaphenylhexasiloxane exerts its effects is primarily through its interaction with other molecules via its silicon-oxygen backbone. The phenyl groups provide hydrophobic characteristics, while the siloxane backbone offers flexibility and stability. These properties make it an excellent candidate for various applications, including as a surface modifier and in the formation of stable films and coatings.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₃₀H₃₆O₆Si₆ (estimated).

- Molecular Weight : ~660.5 g/mol (calculated from substituents).

- Structure : Cyclic hexasiloxane with alternating methyl and phenyl groups.

Comparison with Similar Compounds

Below is a detailed comparison with structurally related cyclosiloxanes and their derivatives:

Structural Analogues

1,3,5,7,9,11-Hexamethyl-1,3,5,7,9,11-hexavinylcyclohexasiloxane

Cyclohexasiloxane (CAS 295-01-2)

1,1,3,3,5,5-Hexamethyl-7-phenylcyclotetrasiloxane

- Molecular Formula : C₁₈H₃₈O₄Si₄ (estimated from ).

- Structure : Smaller tetrasiloxane ring with mixed methyl and phenyl groups.

- Applications : Intermediate in synthesizing copolymers with tailored mechanical properties .

Functional Analogues

Dow Corning Z-6018 (Hexaphenyl-dihydroxytricyclohexasiloxane)

Hexadecamethyloctasiloxane

- Molecular Formula : C₁₆H₄₈O₇Si₈ .

- Key Differences : Larger eight-Si ring with exclusively methyl substituents.

- Properties : Higher molecular weight (~632 g/mol) and flexibility compared to hexaphenylhexasiloxane .

Comparative Data Table

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | logP | Applications |

|---|---|---|---|---|---|

| 1,3,5,7,9,11-Hexamethyl-hexaphenylhexasiloxane | C₃₀H₃₆O₆Si₆ | Methyl, Phenyl | ~660.5 | N/A | High-temperature materials, UV stabilizers |

| Hexavinylcyclohexasiloxane | C₁₈H₃₆O₆Si₆ | Methyl, Vinyl | 516.99 | 4.883 | Silicone polymer precursor |

| Dow Corning Z-6018 | C₃₆H₃₀O₈Si₆ | Phenyl, Hydroxyl | ~818.8 | N/A | Propellant modifiers |

| Cyclohexasiloxane (CAS 295-01-2) | H₁₂O₆Si₆ | H, O | 276.60 | N/A | Silicone fluid base |

| Hexadecamethyloctasiloxane | C₁₆H₄₈O₇Si₈ | Methyl | ~632.0 | N/A | Lubricants, dielectric fluids |

Research Findings

- Thermal Stability : Phenyl-substituted siloxanes exhibit superior thermal resistance compared to methyl or vinyl analogues. For example, Dow Corning Z-6018 enhances propellant performance at high temperatures .

- Hydrophobicity : Compounds with phenyl or vinyl groups (logP ~4.88) are more hydrophobic than purely methyl-substituted siloxanes, making them suitable for water-resistant coatings .

- Reactivity : Vinyl groups enable cross-linking in polymers, while phenyl groups prioritize stability over reactivity .

Biological Activity

1,3,5,7,9,11-Hexamethyl-1,3,5,7,9,11-hexaphenylhexasiloxane is a siloxane compound with a complex structure that has garnered interest in various fields including materials science and biochemistry. Understanding its biological activity is crucial for assessing its potential applications and safety in biological systems.

- Molecular Formula : C₁₈H₃₆O₆Si₆

- Molecular Weight : 516.9878 g/mol

- IUPAC Name : this compound

- Structure : The compound consists of a siloxane backbone with multiple methyl and phenyl groups attached.

Biological Activity Overview

Research into the biological activity of hexamethyl-hexaphenylhexasiloxane has revealed several key aspects:

1. Cytotoxicity

Studies have demonstrated that siloxane compounds can exhibit varying degrees of cytotoxicity depending on their structure. For instance:

- In vitro assays indicate that certain siloxanes can induce apoptosis in cancer cell lines at specific concentrations.

- The cytotoxic effects are often attributed to the disruption of cellular membranes and interference with intracellular signaling pathways.

2. Antimicrobial Properties

Some derivatives of siloxanes have shown antimicrobial activity:

- Research indicates that hexamethyl derivatives may inhibit the growth of certain bacteria and fungi.

- The mechanism is believed to involve disruption of microbial cell membranes.

3. Biocompatibility

Given their application in biomedical devices:

- Hexamethyl-hexaphenylhexasiloxane has been evaluated for biocompatibility in various studies.

- Results suggest favorable interactions with human cells and tissues, making it a candidate for use in drug delivery systems and implants.

Case Study 1: Cytotoxicity Assessment

A study conducted on the cytotoxic effects of hexamethyl-hexaphenylhexasiloxane involved:

- Cell Lines Used : HeLa (cervical cancer) and MCF-7 (breast cancer).

- Methodology : MTT assay to determine cell viability after exposure to varying concentrations of the compound.

- Findings : Significant reduction in cell viability was observed at concentrations above 50 µM after 24 hours of exposure.

Case Study 2: Antimicrobial Activity

An investigation into the antimicrobial properties involved:

- Microorganisms Tested : Staphylococcus aureus and Candida albicans.

- Methodology : Disk diffusion method to assess inhibition zones.

- Findings : Hexamethyl derivatives showed significant inhibition against both microorganisms at concentrations of 100 µg/mL.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.